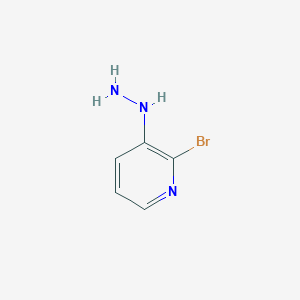

(2-Bromo-pyridin-3-yl)-hydrazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2-Bromo-pyridin-3-yl)-hydrazine: is an organic compound with the chemical formula C5H6BrN3 It is a heterocyclic aromatic compound, meaning it contains a ring structure with both carbon and nitrogen atoms, and one bromine atom attached to the ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-pyridin-3-yl)-hydrazine typically involves the substitution of halogens by a hydrazino group or the reduction of the corresponding diazonium salts . One common method includes the preparation of 2-bromo-3-hydroxypyridine, followed by further reactions to introduce the hydrazinyl group .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring safety and environmental compliance.

Analyse Des Réactions Chimiques

Types of Reactions: (2-Bromo-pyridin-3-yl)-hydrazine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by another nucleophile, leading to the formation of substituted products.

Metal Complexation: The lone electron pairs on the nitrogen atoms can form coordination complexes with transition metals.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild conditions.

Metal Complexation: Transition metals such as palladium, platinum, and copper are used to form coordination complexes.

Major Products: The major products formed from these reactions depend on the specific nucleophile or metal used. For example, nucleophilic substitution with an amine would yield an aminopyridine derivative, while metal complexation would result in a metal-pyridine complex.

Applications De Recherche Scientifique

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination complexes.

Biology: The compound’s ability to form metal complexes makes it useful in studying metalloproteins and enzyme mechanisms.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly in the development of anticancer and antimicrobial agents.

Industry: It can be used in the development of new materials with specific electronic or catalytic properties.

Mécanisme D'action

its effects are likely mediated through its ability to form coordination complexes with transition metals, which can then interact with biological molecules such as proteins and nucleic acids. These interactions can alter the function of the target molecules, leading to various biological effects.

Comparaison Avec Des Composés Similaires

- 3-Bromo-2-hydrazinylpyridine

- 2-Bromo-3-methoxypyridine

- 2-Bromo-3-hydroxypyridine

Comparison: (2-Bromo-pyridin-3-yl)-hydrazine is unique due to the presence of both a bromine atom and a hydrazinyl group on the pyridine ring

Activité Biologique

(2-Bromo-pyridin-3-yl)-hydrazine is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological effects of this compound, particularly focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 2-bromo-3-pyridinecarboxaldehyde with hydrazine hydrate. This method yields the hydrazine derivative with moderate to high yields depending on the reaction conditions such as temperature and solvent choice.

Anticancer Activity

A significant area of research has focused on the anticancer properties of hydrazine derivatives, including this compound. Studies have shown that similar compounds exhibit potent antiproliferative effects against various cancer cell lines. For instance, hydrazone derivatives have demonstrated IC50 values in the low micromolar range against breast cancer cell lines like MDA-MB-231 and MCF-7 .

Table 1: Anticancer Activity of Hydrazone Derivatives

| Compound Name | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | MDA-MB-231 | TBD | Induction of apoptosis |

| Hydrazone A | MCF-7 | 6.7 | PI3K inhibition |

| Hydrazone B | A549 | 4 - 17 | Cell cycle arrest |

Antimicrobial Activity

Hydrazones are known for their antimicrobial properties. Compounds structurally similar to this compound have been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The antimicrobial activity is often attributed to the ability of these compounds to disrupt bacterial cell membranes or inhibit essential enzymes.

Table 2: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strain | MIC (μg/mL) | Mechanism of Action |

|---|---|---|---|

| This compound | S. aureus | TBD | Membrane disruption |

| Hydrazone C | E. coli | 0.25 | Enzyme inhibition |

| Hydrazone D | Pseudomonas aeruginosa | 16 | Cell wall synthesis inhibition |

Anti-inflammatory Effects

Research has also indicated potential anti-inflammatory effects associated with hydrazones. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, thus providing a basis for their use in treating inflammatory diseases.

Case Studies

- Anticancer Study : A study involving a series of hydrazones demonstrated that modifications to the pyridine ring significantly enhanced antiproliferative activity against breast cancer cell lines. The study found that specific substitutions led to increased apoptosis rates and cell cycle arrest in the G2-M phase .

- Antimicrobial Assessment : Another case study evaluated a series of hydrazone derivatives against resistant strains of bacteria. The results showed that certain derivatives exhibited MIC values significantly lower than traditional antibiotics, suggesting their potential as novel antimicrobial agents .

Propriétés

IUPAC Name |

(2-bromopyridin-3-yl)hydrazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3/c6-5-4(9-7)2-1-3-8-5/h1-3,9H,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNXVCKHQVGQTKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Br)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.